molecular formula C7H7IO B129775 2-Iodoanisole CAS No. 529-28-2

2-Iodoanisole

Cat. No. B129775
CAS RN: 529-28-2
M. Wt: 234.03 g/mol
InChI Key: DVQWNQBEUKXONL-UHFFFAOYSA-N
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Description

2-Iodoanisole is an organoiodine compound that is iodobenzene substituted by a methoxy group at position 2 . It participates in palladium-catalyzed enantioselective Heck arylation of 2,3-dihydrofuran in the presence of chiral ionic liquids containing L-prolinate and L-lactate anions and non-chiral quaternary ammonium cations .


Synthesis Analysis

One method of synthesizing 2-Iodoanisole involves the iodination of anisole. In this process, one mole quantity of anisole is dissolved in about four weight quantities of absolute ethanol. Then, three fourths mole quantity of commercial mercuric oxide is added and slightly more than one mole quantity of iodine is introduced in five portions with mechanical shaking between portions until the color of iodine nearly vanishes .


Molecular Structure Analysis

The molecular formula of 2-Iodoanisole is C7H7IO . It is an aromatic ether and an organoiodine compound .


Chemical Reactions Analysis

2-Iodoanisole participates in palladium-catalyzed enantioselective Heck arylation of 2,3-dihydrofuran in the presence of chiral ionic liquids containing L-prolinate and L-lactate anions and non-chiral quaternary ammonium cations .


Physical And Chemical Properties Analysis

2-Iodoanisole has a molecular weight of 234.03 g/mol . It is a liquid at 20 degrees Celsius .

Scientific Research Applications

  • Catalysis in Organic Reactions : 2-Iodoanisole has been identified as an effective precatalyst for oxidative cyclization in organic synthesis. It plays a crucial role in converting N-alkenylamides into 2-oxazolines, a process studied through computational modeling and experiments (Butt et al., 2019).

  • Electronic Structure and Reactivity : The electronic structures of iodoanisoles, including 2-Iodoanisole, have been analyzed to understand their high reactivity in organic reactions. This study used ultraviolet photoelectron spectroscopy to reveal how the substituents in iodoanisoles contribute to their electron-rich nature (Tong et al., 2009).

  • Iodine Transfer Reactions : 2-Iodoanisole has been used in the direct iodination of polyalkylbenzenes, demonstrating its utility in transferring iodine atoms in synthetic chemistry (Suzuki et al., 1964).

  • Sonogashira Coupling in Aqueous Media : The compound has been involved in Sonogashira coupling reactions, a type of cross-coupling reaction in organic chemistry. Its role in these reactions has been explored in aqueous media, highlighting its potential in green chemistry applications (Suzaki et al., 2019).

  • Electroreductive Carboxylation : Research has explored the use of 2-Iodoanisole in the electroreductive carboxylation of halobenzenes. This process involves the conversion of iodoanisole to various products under controlled conditions, demonstrating its versatility in organic synthesis (Murcia & Peters, 1992).

  • Photocatalysis Applications : A study has utilized iodo-BODIPYs (related to iodoanisoles) as visible-light-driven photocatalysts. This research opens up new avenues for the use of iodoanisoles in photocatalysis, especially in reactions like the oxidation of thioanisole (Li et al., 2013).

Safety And Hazards

2-Iodoanisole may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and keep containers tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

1-iodo-2-methoxybenzene
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InChI

InChI=1S/C7H7IO/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3
Source PubChem
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InChI Key

DVQWNQBEUKXONL-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H7IO
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DSSTOX Substance ID

DTXSID1060184
Record name Benzene, 1-iodo-2-methoxy-
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Molecular Weight

234.03 g/mol
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Physical Description

Yellow liquid; Darkened by light exposure; [Merck Index] Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name o-Iodoanisole
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Product Name

2-Iodoanisole

CAS RN

529-28-2
Record name 2-Iodoanisole
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Record name Benzene, 1-iodo-2-methoxy-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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